REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[C:4]([O:9][C:10]([F:13])([F:12])[F:11])[CH:3]=1.C([Li])(C)(C)C.[CH:19](N1CCOCC1)=[O:20]>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:19]=[O:20])=[C:4]([O:9][C:10]([F:13])([F:12])[F:11])[CH:3]=1
|
Name
|
|
Quantity
|
22.04 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)I)OC(F)(F)F
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Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
14.52 g
|
Type
|
reactant
|
Smiles
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C(=O)N1CCOCC1
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-74 °C
|
Type
|
CUSTOM
|
Details
|
Stir the resulting solution for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stir bar
|
Type
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ADDITION
|
Details
|
thermocouple, addition funnel, and N2 inlet
|
Type
|
STIRRING
|
Details
|
Stir the mixture an additional 15 minutes at −74° C.
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to 0° C. over 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Quench
|
Type
|
CUSTOM
|
Details
|
the reaction by the adding 0.25 M citric acid (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extract with ethyl acetate (1×300 mL)
|
Type
|
WASH
|
Details
|
Wash the organic layer with saturated sodium chloride solution (1×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter through Celite®
|
Type
|
CONCENTRATION
|
Details
|
concentrate to an oil
|
Type
|
CUSTOM
|
Details
|
Purify the crude product via silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with hexanes
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=O)C=C1)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.24 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |